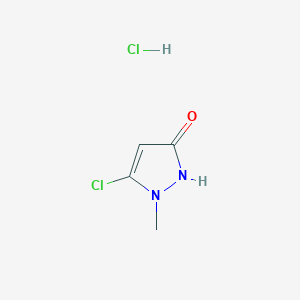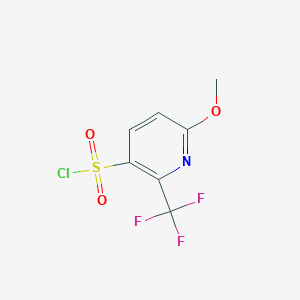
6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride is a chemical used for the preparation of N-sulfonamido polycyclic pyrazolyl compounds for treatment of cognitive disorders . It is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
Trifluoromethylpyridine (TFMP) and its derivatives, including 6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride, are synthesized and applied in the agrochemical and pharmaceutical industries . The synthesis of these compounds generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Molecular Structure Analysis
The molecular structure of 6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride is characterized by the presence of a fluorine atom and a pyridine in their structure . The InChI code for this compound is 1S/C7H5ClF3NO3S/c1-15-5-3-2-4 (16 (8,13)14)6 (12-5)7 (9,10)11/h2-3H,1H3 .Applications De Recherche Scientifique
Catalyst for Organic Synthesis
6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride finds applications as a catalyst in organic synthesis. For instance, it has been used in the preparation of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones through solvent-free synthesis, demonstrating its efficiency as a homogeneous and reusable catalyst in multi-component condensation reactions (Moosavi‐Zare et al., 2013). This showcases its potential in facilitating complex chemical transformations in a more sustainable manner.
Synthesis of Fluorinated Polyamides
Research has also explored the use of related compounds in the synthesis of novel materials, such as fluorinated polyamides containing pyridine and sulfone moieties. These materials are synthesized using diamines related to 6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride and show promising properties like high thermal stability, good solubility in organic solvents, and potential for use in high-performance applications due to their low dielectric constants and high transparency (Liu et al., 2013).
Development of Thin-Film Composite Membranes
In the field of materials science, derivatives of 6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride have been used in the development of novel sulfonated thin-film composite nanofiltration membranes. These membranes exhibit improved water flux and are effective in the treatment of dye solutions, highlighting the potential of such compounds in enhancing the performance of filtration membranes for environmental applications (Liu et al., 2012).
Electrochemical Sensors
Additionally, related sulfonic acid functionalized compounds have been used in the development of electrochemical sensors. For example, a poly(p-toluene sulfonic acid) modified glassy carbon electrode has shown enhanced sensitivity and selectivity for the determination of pyridine-2-aldoxime methochloride, a cholinesterase reactivator. This illustrates the potential application of 6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride and its derivatives in the creation of sensitive and selective sensors for biomedical and environmental monitoring (Issac & Kumar, 2010).
Orientations Futures
Propriétés
IUPAC Name |
6-methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO3S/c1-15-5-3-2-4(16(8,13)14)6(12-5)7(9,10)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFPUAGWEYFBAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)S(=O)(=O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

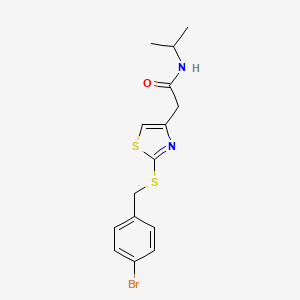


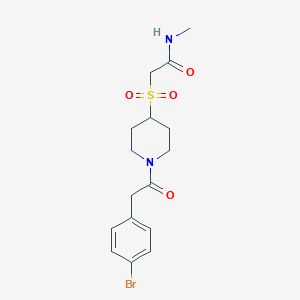
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-phenyloxane-4-carboxamide](/img/structure/B2740259.png)
![N-[2-(2,2-dimethoxyethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2740260.png)
![3-[[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2740262.png)
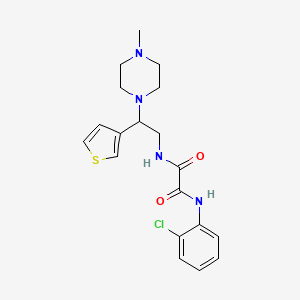
![N-(3-fluoro-4-methylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2740264.png)

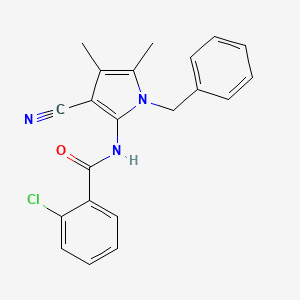
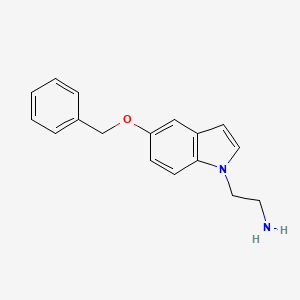
![Methyl 4-[(2-chloropyridin-3-yl)formamido]-4-methylpentanoate](/img/structure/B2740273.png)
